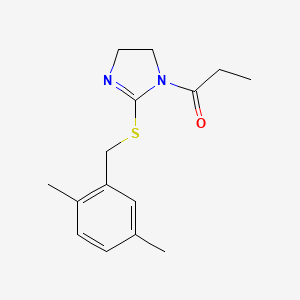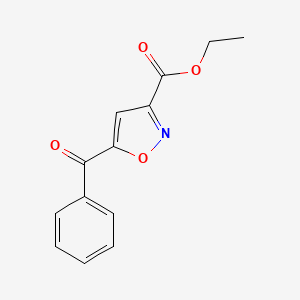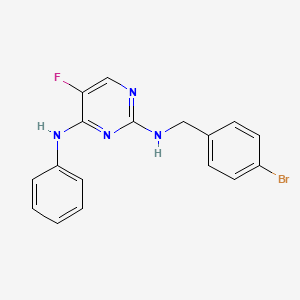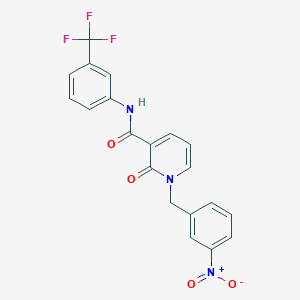![molecular formula C14H12F3N3O B2391084 1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2326337-70-4](/img/structure/B2391084.png)
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-04895162, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a critical enzyme involved in the regulation of T-cell activation, making PF-04895162 a promising candidate for the treatment of autoimmune diseases and cancer.
Mecanismo De Acción
PF-04895162 selectively inhibits the PKCθ enzyme, which is primarily expressed in T-cells. This inhibition prevents the activation of T-cells and subsequent production of pro-inflammatory cytokines, leading to a reduction in the immune response. Additionally, PF-04895162 has been shown to induce T-cell apoptosis, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
PF-04895162 has been shown to have potent anti-inflammatory effects in various preclinical models. In addition to its effects on T-cell activation, PF-04895162 has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and TNF-α. This compound has also been shown to inhibit the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PF-04895162 is its selectivity for the PKCθ enzyme. This selectivity reduces the potential for off-target effects, making it a promising candidate for therapeutic applications. However, one of the limitations of PF-04895162 is its poor solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on PF-04895162. One area of interest is its use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of PF-04895162 in clinical trials. Finally, the development of more soluble analogs of PF-04895162 could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
In conclusion, PF-04895162 is a promising compound for the treatment of autoimmune diseases and cancer. Its selective inhibition of the PKCθ enzyme has potent anti-inflammatory effects, making it a potential therapeutic candidate. However, further research is needed to determine its safety and efficacy in clinical trials, and the development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for clinical use.
Métodos De Síntesis
The synthesis of PF-04895162 involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinamine with 2-(trifluoromethyl)phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
PF-04895162 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PF-04895162 inhibits the activation of T-cells, which play a critical role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-(4-methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-6-7-18-8-12(9)20-13(21)19-11-5-3-2-4-10(11)14(15,16)17/h2-8H,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDGUJQBGFCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)





![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)
